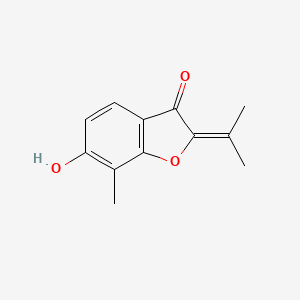

6-hydroxy-7-methyl-2-(propan-2-ylidene)benzofuran-3(2H)-one

Description

This compound belongs to the benzofuran-3(2H)-one family, characterized by a fused benzene and furan ring system with a ketone group at position 3. Key structural features include:

Properties

IUPAC Name |

6-hydroxy-7-methyl-2-propan-2-ylidene-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-6(2)11-10(14)8-4-5-9(13)7(3)12(8)15-11/h4-5,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXZTJOAESABNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=C(C)C)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Hydroxy-7-methyl-2-(propan-2-ylidene)benzofuran-3(2H)-one, often referred to by its CAS number 1205247-26-2, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Research indicates that 6-hydroxy-7-methyl-2-(propan-2-ylidene)benzofuran-3(2H)-one exhibits several biological activities:

-

Anti-inflammatory Activity :

- The compound has been shown to inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) in K562 cells, suggesting potential use in inflammatory conditions .

- A study reported a 50% reduction in IL-6 levels when cells were treated with this compound, highlighting its anti-inflammatory properties .

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including K562 leukemia cells. The mechanism involves the generation of reactive oxygen species (ROS), which triggers apoptotic pathways .

- The compound significantly increased the activity of caspases 3 and 7, key enzymes in the apoptotic process, with a notable increase observed after 48 hours of exposure .

- Antimicrobial Properties :

Case Studies

Several studies have investigated the biological effects of this compound:

Study 1: Anti-inflammatory Effects

In a controlled experiment, K562 cells were treated with varying concentrations of 6-hydroxy-7-methyl-2-(propan-2-ylidene)benzofuran-3(2H)-one. Results indicated:

- A dose-dependent reduction in IL-6 release.

- Significant apoptosis induction as evidenced by flow cytometry analysis.

Study 2: Anticancer Mechanism

A detailed study analyzed the effects on caspase activity:

| Time (h) | Caspase 3 Activity Increase (%) | Caspase 7 Activity Increase (%) |

|---|---|---|

| 4 | 0 | 0 |

| 12 | 26 | 27 |

| 48 | 231 | 231 |

This data illustrates the compound's strong pro-apoptotic effect after prolonged exposure, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

The 2-position substituent is critical for biological activity. Key analogs include:

Aromatic Benzylidene Derivatives

- (Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one Structure: 4-Methoxybenzylidene substituent at position 2. Activity: Inhibits Topoisomerase II, a DNA replication enzyme .

(Z)-2-(4-Chlorobenzylidene)benzofuran-3(2H)-one

- Structure : 4-Chlorobenzylidene group.

- Activity : Exhibits potent anti-cancer activity against breast cancer cell lines (MCF-7, MDA-MB-231) by inducing G0/G1 cell cycle arrest and apoptosis .

- Key Difference : The electron-withdrawing chloro group may increase electrophilicity, enhancing interaction with cellular targets .

- (2Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one Structure: Dichloro substitution on the benzylidene ring.

Heterocyclic Substituents

- 6-Hydroxy-7-methyl-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Aliphatic Substituents

- 5-(1-Hydroxyethyl)-2-(propan-2-ylidene)benzofuran-3(2H)-one Structure: Propan-2-ylidene with a hydroxyethyl side chain. Synthesis: Derived via NaBH₄ reduction of a ketone precursor .

Structural Impact on Physicochemical Properties

- Hydroxy Group at C6 : Increases solubility and hydrogen-bonding capacity, critical for enzyme interactions .

- Methyl at C7 : Enhances lipophilicity, improving membrane permeability .

- Propan-2-ylidene vs. Benzylidene derivatives (e.g., 4-methoxy or 4-chloro) exhibit stronger planar structures, favoring DNA intercalation .

Q & A

Q. Key Optimization Parameters :

| Parameter | Typical Conditions | Impact on Yield/Purity |

|---|---|---|

| Base | NaOH, KOH, or K₂CO₃ | Higher base strength improves condensation efficiency |

| Solvent | Ethanol, methanol, or DMF | Polar aprotic solvents enhance reactivity |

| Temperature | 60–80°C (reflux) | Higher temperatures reduce reaction time |

| Purification | Recrystallization or chromatography | Ensures ≥95% purity for biological assays |

(Advanced) How can researchers resolve discrepancies in reported biological activity data for benzofuran-3(2H)-one derivatives?

Answer:

Contradictions in bioactivity data often arise from variability in experimental design or structural analogs . To address this:

- Standardize assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) .

- Validate purity : Confirm compound purity (>95%) via HPLC or LC-MS to exclude impurities affecting results .

- Structural benchmarking : Compare activity of the target compound with structurally defined analogs (e.g., 4-methylbenzylidene or halogen-substituted derivatives) to identify substituent-specific trends .

Case Study : In aurone derivatives, (Z)-isomers showed 10× higher anti-cancer activity than (E)-isomers due to planar geometry enhancing DNA intercalation .

(Advanced) What experimental strategies are recommended for elucidating the structure-activity relationships (SAR) of this compound?

Answer:

Stepwise SAR Approach :

Substituent variation : Synthesize analogs with modified alkylidene groups (e.g., 4-Cl, 4-OCH₃) to assess electronic effects .

Bioactivity profiling : Test analogs against disease-relevant targets (e.g., MAO-A/B for neuroprotection or MCF-7 for anti-cancer activity) .

Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to enzymes like MAO-A .

Q. Example SAR Table :

| Substituent (R) | IC₅₀ (MAO-A Inhibition, nM) | Selectivity (MAO-A/B) |

|---|---|---|

| 4-Methylbenzylidene | 49 | 10:1 |

| 4-Chlorobenzylidene | 7.0 | 50:1 |

| Propan-2-ylidene | Pending data | Pending data |

(Advanced) What advanced spectroscopic and crystallographic techniques are critical for characterizing benzofuran-3(2H)-one derivatives?

Answer:

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., Z/E isomerism via coupling constants) .

- X-ray crystallography : Resolves absolute configuration and supramolecular interactions (e.g., hydrogen-bonding networks in SHELX-refined structures) .

- Mass spectrometry : HR-ESI-MS validates molecular formula (e.g., C₁₆H₁₂O₃ for the target compound) .

Q. Crystallography Workflow :

Grow single crystals via slow evaporation (benzene/ethanol).

Collect data on a diffractometer (Cu-Kα radiation).

Refine using SHELXL for small molecules or SHELXPRO for macromolecules .

(Advanced) How should researchers design mechanistic studies to investigate the biological activity of this compound?

Answer:

Q. Key Findings from Analog Studies :

- (Z)-2-(4-chlorobenzylidene) derivatives induced G0/G1 cell cycle arrest in MDA-MB-231 cells .

- 6'-Sulfonyloxy benzofuran-3(2H)-ones showed sub-10 nM MAO-A inhibition .

(Advanced) What methodologies are effective in analyzing the stability and degradation pathways of benzofuran-3(2H)-one derivatives?

Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .

- Analytical monitoring : Track degradation via UPLC-PDA and identify byproducts using Q-TOF-MS .

- Stabilization strategies : Use antioxidants (e.g., BHT) or lyophilization for hygroscopic derivatives .

Q. Degradation Pathways :

| Condition | Major Degradation Product | Mechanism |

|---|---|---|

| Acidic hydrolysis | 6-Hydroxybenzofuran | Ester cleavage |

| Oxidative stress | Quinone derivatives | Radical-mediated oxidation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.